molecular formula C13H11BrO B1266917 3-Bromo-4-methoxybiphenyl CAS No. 74447-73-7

3-Bromo-4-methoxybiphenyl

Cat. No. B1266917
CAS RN: 74447-73-7
M. Wt: 263.13 g/mol
InChI Key: QJGJVVIDRMVQMR-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybiphenyl is a synthetic organic compound with the molecular formula C13H11BrO . It has an average mass of 263.130 Da and a mono-isotopic mass of 261.999329 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methoxybiphenyl consists of a biphenyl core with a bromine atom substituted at the 3-position and a methoxy group at the 4-position .


Physical And Chemical Properties Analysis

3-Bromo-4-methoxybiphenyl has a density of 1.4±0.1 g/cm³, a boiling point of 333.8±30.0 °C at 760 mmHg, and a flash point of 137.7±10.6 °C . It has a molar refractivity of 65.2±0.3 cm³ and a molar volume of 194.9±3.0 cm³ . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .

Scientific Research Applications

Antibacterial Applications

  • Marine Algae Derivatives : Compounds similar to 3-Bromo-4-methoxybiphenyl, derived from the marine alga Rhodomela confervoides, have shown antibacterial properties. One such compound demonstrated significant activity against multiple bacterial strains (Xu et al., 2003).

Photophysical Properties

  • Optical Property Enhancement : Postfunctionalization of polythiophenes with various substituents, including structures resembling 3-Bromo-4-methoxybiphenyl, can modify their optical and photophysical properties, proving significant in the development of optoelectronic materials (Li et al., 2002).

Anticancer Research

  • Cancer Treatment Potential : A zinc phthalocyanine compound, with structural similarities to 3-Bromo-4-methoxybiphenyl, exhibited properties valuable in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
  • Epigenetic Inhibition in Leukemia Cells : Certain bis(bromo- and dibromo-phenol) compounds, related to 3-Bromo-4-methoxybiphenyl, were identified as selective inhibitors for epigenetic enzymes in leukemia cells, suggesting potential therapeutic applications (Valente et al., 2012).

Material Science

  • Electrochemical Bromination : Studies have shown that 3-Bromo-4-methoxy toluene, closely related to 3-Bromo-4-methoxybiphenyl, can be efficiently produced through electrochemical bromination, a process relevant in synthetic chemistry and material science applications (Kulangiappar et al., 2014).

Antioxidant Activity

  • Natural Antioxidants from Algae : Bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally similar to 3-Bromo-4-methoxybiphenyl, have been isolated and shown to possess strong antioxidant activities, offering potential applications in food preservation and pharmaceuticals (Li et al., 2011).

Novel Drug Development

  • Potential Anticancer Drug : A bromophenol derivative, similar to 3-Bromo-4-methoxybiphenyl, showed significant anticancer activities in human lung cancer cell lines, suggesting its potential as a novel anticancer drug (Guo et al., 2018).

Safety And Hazards

3-Bromo-4-methoxybiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2-bromo-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGJVVIDRMVQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294289
Record name 3-bromo-4-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxybiphenyl

CAS RN

74447-73-7
Record name 3-Bromo-4-methoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74447-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95719
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Record name 74447-73-7
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Record name 3-bromo-4-methoxybiphenyl
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Record name 3-Bromo-4-methoxybiphenyl
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Synthesis routes and methods

Procedure details

Dimethylsulfate (10.3 mL, 109 mmol) was added to a mixture of 3-bromo-[1,1′-biphenyl]-4-ol and sodium hydroxide (8 g, 201 mmol) in water (12.4 mL) at 0° C. After stirring for 2 hours at reflux, ammonia (1.2 mL) was added to the mixture. The solid was filtered and washed with water. The product, 3-bromo-4-methoxy-1,1′-biphenyl, was crystallized from heptane.
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JL Abernethy, H Pollock - Journal of the American Chemical …, 1951 - ACS Publications
… Experimental Part 3-Bromo-4-methoxybiphenyl and 4-Methoxy-4'-bromobiphenyl.—To a solution … (11.2% yield) of 3-bromo-4-methoxybiphenyl, mp 78-79,* was obtained from the extract …
Number of citations: 3 pubs.acs.org
BF Aycock, EJ Eisenbraun… - Journal of the American …, 1951 - ACS Publications
… Experimental Part 3-Bromo-4-methoxybiphenyl and 4-Methoxy-4'-bromobiphenyl.—To a solution … (11.2% yield) of 3-bromo-4-methoxybiphenyl, mp 78-79,* was obtained from the extract …
Number of citations: 14 pubs.acs.org
CK Bradsher, FC Brown, PH Leake - The Journal of Organic …, 1957 - ACS Publications
… We have found that the desired amine (V) may be obtained in 60% yield from the easily prepared 3-bromo-4-methoxybiphenyl (IV), in only one step, by reaction with sodium amide …
Number of citations: 9 pubs.acs.org
HL Slates, NL Wendler - The Journal of Organic Chemistry, 1957 - ACS Publications
… We have found that the desired amine (V) may be obtained in 60% yield from the easily prepared 3-bromo-4-methoxybiphenyl (IV), in only one step, by reaction with sodium amide …
Number of citations: 14 pubs.acs.org
N Basarić, N Cindro, D Bobinac… - Photochemical & …, 2011 - Springer
… The Grignard reagent was prepared from 3-bromo-4′methoxybiphenyl (1.67 g, 6.4 mmol) and magnesium (0.17 g, 7.0 mmol), and reacted with 2-adamantanone (1.05 g, 7.0 mmol) to …
Number of citations: 36 link.springer.com
NTS Phan, DH Brown, H Adams, SE Spey… - Dalton …, 2004 - pubs.rsc.org
Solid-supported catalysts derived from homogeneous nickel(II) and palladium(II) non-symmetrical salen-type coordination complexes have been prepared and shown to be effective in …
Number of citations: 65 pubs.rsc.org
SM Huh, JI Jin - Macromolecules, 1997 - ACS Publications
Two series of new, wholly aromatic copolyesters were prepared from 6-hydroxy-5-phenyl-2-naphthoic acid (HPNA) or 4‘-hydroxy-3‘-phenyl-biphenyl-4-carboxylic acid (HPBA) and 4-…
Number of citations: 17 pubs.acs.org
E Bey, S Marchais-Oberwinkler, R Werth… - Journal of medicinal …, 2008 - ACS Publications
17β-Estradiol (E2), the most potent female sex hormone, stimulates the growth of mammary tumors and endometriosis via activation of the estrogen receptor α (ERα). 17β-…
Number of citations: 130 pubs.acs.org
E Bey, S Marchais-Oberwinkler, R Werth… - Development of a New …, 2008 - core.ac.uk
Paper III abstract: 17β-Estradiol (E2), the most potent female sex hormone, stimulates the growth of mammary tumours and endometriosis via activation of the estrogen receptor α (ERα). …
Number of citations: 3 core.ac.uk
DL BAILEY - 1983 - search.proquest.com
The main objective of this dissertation is the development of a method for reducing the conformational flexibility of calixarenes by means of carbon bridges which connect adjacent units …
Number of citations: 0 search.proquest.com

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